2-Oxo-2-(trichlorothiophen-3-yl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-2-(trichlorothiophen-3-yl)acetic acid is a chemical compound with the molecular formula C6HCl3O3S. It is characterized by the presence of a trichlorothiophene ring attached to an oxoacetic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(trichlorothiophen-3-yl)acetic acid typically involves the reaction of trichlorothiophene with oxoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of 2-oxo-2-(trichlorothiophen-3-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-oxo-2-(trichlorothiophen-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The trichlorothiophene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 2-oxo-2-(trichlorothiophen-3-yl)acetic acid include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are optimized based on the desired reaction .
Major Products
The major products formed from the reactions of 2-oxo-2-(trichlorothiophen-3-yl)acetic acid depend on the type of reaction and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
2-oxo-2-(trichlorothiophen-3-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-oxo-2-(trichlorothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-oxo-2-(trichlorothiophen-3-yl)acetic acid can be compared with other similar compounds, such as:
2-oxo-2-(chlorothiophen-3-yl)acetic acid: Differing by the number of chlorine atoms on the thiophene ring.
2-oxo-2-(bromothiophen-3-yl)acetic acid: Differing by the presence of bromine instead of chlorine.
2-oxo-2-(thiophen-3-yl)acetic acid: Lacking halogen substituents on the thiophene ring.
Eigenschaften
Molekularformel |
C6HCl3O3S |
---|---|
Molekulargewicht |
259.5 g/mol |
IUPAC-Name |
2-oxo-2-(2,4,5-trichlorothiophen-3-yl)acetic acid |
InChI |
InChI=1S/C6HCl3O3S/c7-2-1(3(10)6(11)12)4(8)13-5(2)9/h(H,11,12) |
InChI-Schlüssel |
IQHISFZWUFPOKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(SC(=C1Cl)Cl)Cl)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.